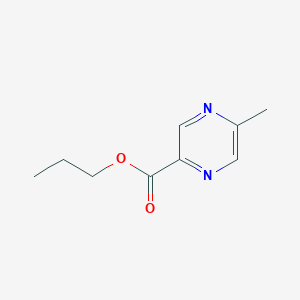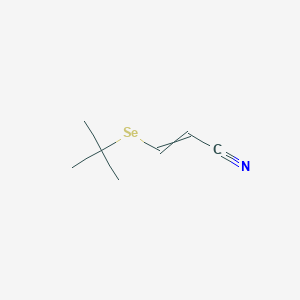
3-(tert-Butylselanyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylselanyl)prop-2-enenitrile is an organic compound with the molecular formula C₈H₁₃NS It is characterized by the presence of a tert-butylselanyl group attached to a prop-2-enenitrile backbone
Preparation Methods
The synthesis of 3-(tert-Butylselanyl)prop-2-enenitrile typically involves the reaction of tert-butylselenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenol group. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
3-(tert-Butylselanyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenol group is replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(tert-Butylselanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s selenium content makes it a potential candidate for studying the biological roles of selenium in various biochemical processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of selenium-containing compounds, including their antioxidant and anticancer properties.
Industry: The compound may find applications in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(tert-Butylselanyl)prop-2-enenitrile is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
3-(tert-Butylselanyl)prop-2-enenitrile can be compared with other selenium-containing compounds such as:
Selenocysteine: An amino acid that contains selenium and is known for its role in the active sites of certain enzymes.
Selenomethionine: Another selenium-containing amino acid that is used as a dietary supplement and in research studies.
Selenourea: A compound used in the synthesis of selenium-containing heterocycles.
Compared to these compounds, this compound offers a unique combination of a nitrile group and a tert-butylselanyl group, which can be leveraged in various synthetic and research applications.
Properties
CAS No. |
188729-19-3 |
|---|---|
Molecular Formula |
C7H11NSe |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
3-tert-butylselanylprop-2-enenitrile |
InChI |
InChI=1S/C7H11NSe/c1-7(2,3)9-6-4-5-8/h4,6H,1-3H3 |
InChI Key |
JTLUNLZQYVCBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Se]C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


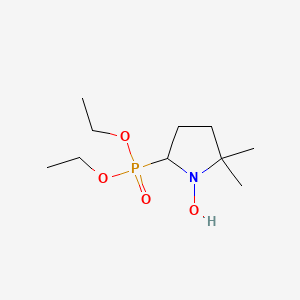
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
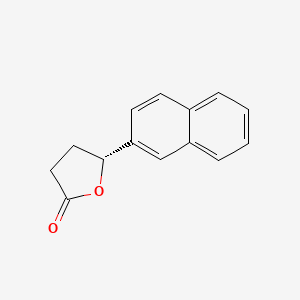

acetyl fluoride](/img/structure/B12566023.png)
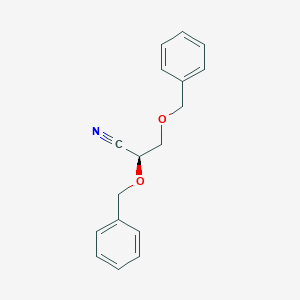
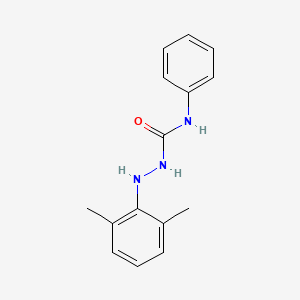
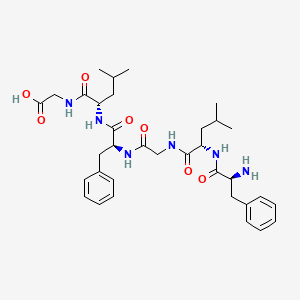

![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)
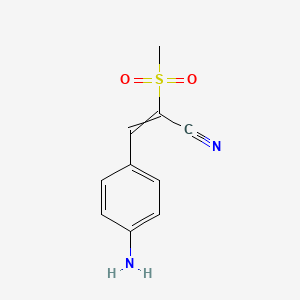
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
